molecular formula C20H26N4O B2600007 1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea CAS No. 2034336-22-4

1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea

Cat. No. B2600007
CAS RN: 2034336-22-4
M. Wt: 338.455
InChI Key: USBYSPWDMLCKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
The exact mass of the compound 1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study by Alam et al. (2018) highlights the design, synthesis, and evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. These compounds demonstrated moderate to good cytotoxicity against various human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), and PC-3 (human prostate), suggesting their potential as anticancer agents Alam, R., Alam, A., Panda, A., & Rahisuddin. (2018). Medicinal Chemistry Research.

Luminescent Materials

Stagni et al. (2008) reported on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. These complexes displayed a wide span of redox and emission properties, making them suitable for applications in organic light-emitting devices (OLEDs) and biological labeling Stagni, S., Colella, S., Palazzi, A., Valenti, G., Zacchini, S., Paolucci, F., Marcaccio, M., Albuquerque, R., & De Cola, L. (2008). Inorganic Chemistry.

Antimicrobial and Antifungal Activities

Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives and evaluated them for their antifungal activities against various pathogens, indicating their potential as antimicrobial agents Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Molecules.

Antiviral Activity

Research by Attaby et al. (2006) focused on the synthesis, reactions, and antiviral activity of pyrazolopyridine and pyrazolotriazine derivatives, showcasing their potential in antiviral therapy Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements.

Synthetic Methodology

A study by Nikiforova et al. (2021) explored the reaction of Reformatsky reagents with diphenyl-1,3,4-oxadiazole, leading to derivatives with potential applications in synthetic chemistry and drug development Nikiforova, E. A., Kirillov, N. F., Baibarodskikh, D. V., Shurov, S., Dmitriev, M., & Zverev, D. P. (2021). Mendeleev Communications.

properties

IUPAC Name

1-cyclopentyl-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-23-19-13-7-12-17(19)18(22-23)14-24(16-10-5-6-11-16)20(25)21-15-8-3-2-4-9-15/h2-4,8-9,16H,5-7,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBYSPWDMLCKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea

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